![molecular formula C11H19N3 B2675120 3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine CAS No. 2089691-66-5](/img/structure/B2675120.png)
3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine” is a chemical compound with the CAS Number: 2089691-66-5 . It has a molecular weight of 193.29 . The IUPAC name for this compound is 3-(3-isopropyl-1H-pyrazol-5-yl)piperidine .
Molecular Structure Analysis
The InChI code for “3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine” is 1S/C11H19N3/c1-8(2)10-6-11(14-13-10)9-4-3-5-12-7-9/h6,8-9,12H,3-5,7H2,1-2H3,(H,13,14) . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine” is a powder at room temperature . The compound is stable under normal temperatures and pressures .
Wissenschaftliche Forschungsanwendungen
Vasodilator and Beta-Adrenergic Blockade in Hypertension
Research on piperidino-pyrimidine vasodilators, combined with beta-adrenergic blockade, has demonstrated effective blood pressure reduction in hypertensive patients. This study highlights the potential of certain piperidine derivatives in managing hypertension, showcasing their role in lowering blood pressure and suggesting their utility in cardiovascular disease treatment (Gilmore, Weil, & Chidsey, 1970).
Neurological Applications and Parkinsonism
Piperidine derivatives have been investigated for their effects on neurological conditions. For example, compounds structurally related to piperidine have been associated with the development of parkinsonism after illicit drug use, indicating the significance of understanding the neurotoxic potential and pharmacological properties of these compounds (Langston, Ballard, Tetrud, & Irwin, 1983).
Dopamine Autoreceptor Agonist for Parkinsonian Fluctuations
The compound Preclamol, a piperidine derivative, has been evaluated for its antiakinetic effects in patients with Parkinson's disease, demonstrating a selective dopamine autoreceptor and postsynaptic mixed agonist-antagonist profile. This suggests the utility of piperidine derivatives in modulating dopaminergic activity and improving motor symptoms in Parkinson's disease (Pirtošek, Merello, Carlsson, & Stern, 1993).
Metabolic and Pharmacokinetic Studies
Studies on the metabolism and disposition of various drugs, including HIV-1 protease inhibitors and novel therapeutic agents, often involve piperidine derivatives. These research applications highlight the importance of piperidine structures in developing pharmacological agents with favorable metabolic profiles and therapeutic potentials (Balani et al., 1995).
Safety And Hazards
Zukünftige Richtungen
The future directions for “3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine” could involve further exploration of its potential biological activities, given the wide range of activities exhibited by similar compounds . Additionally, more research could be conducted to optimize its synthesis and understand its chemical reactivity.
Eigenschaften
IUPAC Name |
3-(3-propan-2-yl-1H-pyrazol-5-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-8(2)10-6-11(14-13-10)9-4-3-5-12-7-9/h6,8-9,12H,3-5,7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWURNRSYQPZNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=C1)C2CCCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

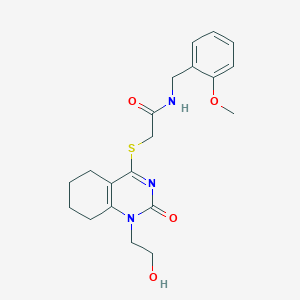
![4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2675042.png)
![2-(3-methoxyphenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2675043.png)
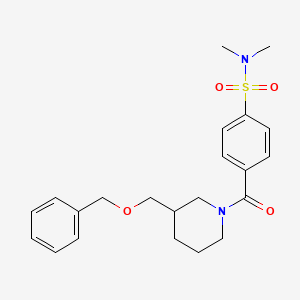
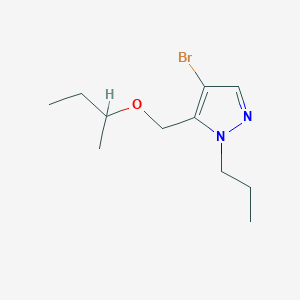
![1-Bromo-4-[chloro(difluoro)methyl]benzene](/img/structure/B2675047.png)
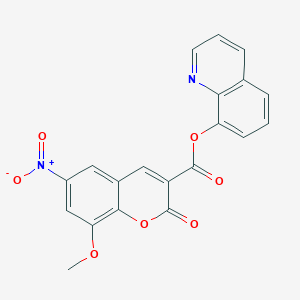
![1-benzyl-3-[(2,5-dimethylphenyl)sulfonyl]-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2675051.png)
![N-(2-chlorobenzyl)-2-(1-methyl-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2675053.png)
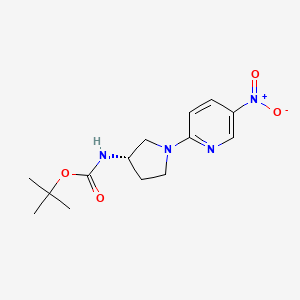
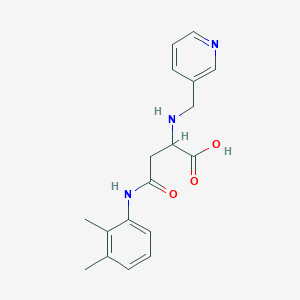
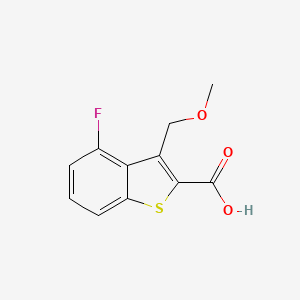
![2-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2675059.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide](/img/structure/B2675060.png)